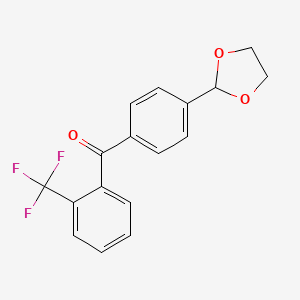

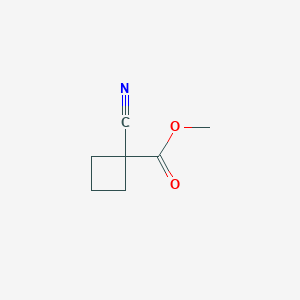

![molecular formula C14H12Cl2O2 B1328128 {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol CAS No. 1017782-50-1](/img/structure/B1328128.png)

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol” is a chemical compound with the CAS Number: 1017782-50-1 . It has a molecular weight of 283.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H12Cl2O2 . The InChI code for this compound is 1S/C14H12Cl2O2/c15-13-6-5-12 (7-14 (13)16)18-9-11-3-1-10 (8-17)2-4-11/h1-7,17H,8-9H2 .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . It has a melting point of 96 - 97 degrees Celsius .Scientific Research Applications

Nuclear Magnetic Resonance Study

- Ionization Kinetics : Research by Ride and Wyatt (1973) utilized nuclear magnetic resonance to determine the rate constants for the appearance and disappearance of substituted triphenylmethyl ions in concentrated acid solutions, contributing to the understanding of ionization reactions in organic chemistry.

Photochemical Reactions

- Paterno-Büchi Reaction : A study on photochemical reactions by D’Auria and Racioppi (2000) found that 5-methyl-2-furyl-phenylmethanol reacted with various benzophenones to form different adducts, highlighting the potential for creating novel organic compounds through photochemistry.

Gas Chromatography-Mass Spectrometry

- Pesticide Analysis : Research by Tamiri and Zitrin (1987) demonstrated the use of gas chromatography/mass spectrometry in analyzing thermally labile phenylurea pesticides, providing a method for identifying decomposition products in pesticide analysis.

Synthesis and Characterization of Polymers

- Polythiophenes Bearing Oligoethylene Glycol Segments : A study by Tapia et al. (2010) explored the synthesis and characterization of new copolymers containing azobenzene moieties, contributing to the development of materials with specific thermal, optical, and electrochemical properties.

Herbicide Metabolism

- Bifenox in Soil and Plants : Leather and Foy (1977) researched the metabolism of the herbicide bifenox in soil and plants, providing insights into its environmental impact and degradation pathways.

Green Chemistry Approaches

- One-Pot Synthesis of Methyl 4-(4-Chlorophenyl)-5,7-Dioxo-1-Phenyl-1,4,5,6,7,8-Hexahydropyrazolo Pyrimidine-3-Carboxylate : A green chemistry approach was demonstrated by Yadav et al. (2021) for synthesizing pyrano pyrimidine derivatives, highlighting the importance of sustainable and efficient chemical synthesis methods.

Photocatalytic Degradation

- Diclofop-Methyl Mineralization : Research by Devi and Krishnamurthy (2009) on the photocatalytic degradation of diclofop-methyl identified intermediate products and proposed a mechanism for the degradation process, contributing to environmental remediation techniques.

Safety and Hazards

Properties

IUPAC Name |

[4-[(3,4-dichlorophenoxy)methyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-13-6-5-12(7-14(13)16)18-9-11-3-1-10(8-17)2-4-11/h1-7,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNPXLIWVIDMPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)COC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649791 |

Source

|

| Record name | {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-50-1 |

Source

|

| Record name | {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

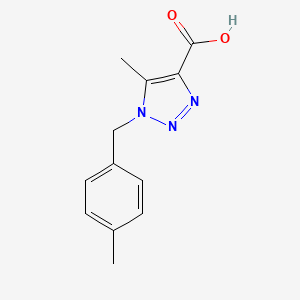

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)